2-(Dec-2-EN-3-YL)-1H-indole
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Overview
Description
2-(Dec-2-EN-3-YL)-1H-indole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-2-EN-3-YL)-1H-indole typically involves the reaction of indole with an appropriate alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where indole reacts with a dec-2-en-3-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and higher product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dec-2-EN-3-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperatures and inert atmosphere.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(Dec-2-EN-3-YL)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dec-2-EN-3-YL)-1H-indole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Dec-2-EN-3-YL)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
2-(Dec-2-EN-3-YL)-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties.
2-(Dec-2-EN-3-YL)-1H-quinoline: Features a quinoline ring, which can affect its reactivity and applications.
Uniqueness
2-(Dec-2-EN-3-YL)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various fields, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
326621-42-5 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-dec-2-en-3-yl-1H-indole |
InChI |
InChI=1S/C18H25N/c1-3-5-6-7-8-11-15(4-2)18-14-16-12-9-10-13-17(16)19-18/h4,9-10,12-14,19H,3,5-8,11H2,1-2H3 |
InChI Key |
FQOLGWGBGIAXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CC)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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